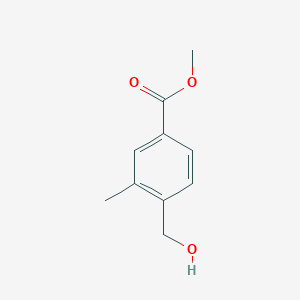

Methyl 4-(hydroxymethyl)-3-methylbenzoate

Übersicht

Beschreibung

Methyl 4-(hydroxymethyl)benzoate is a laboratory chemical with the CAS number 6908-41-4 . It is used in the synthesis of keto acid . The compound is a white to almost white powder or crystal .

Physical And Chemical Properties Analysis

Methyl 4-(hydroxymethyl)benzoate is a solid at 20 degrees Celsius . It has a melting point range of 48.0 to 52.0 degrees Celsius and a boiling point of 157 degrees Celsius at 5mmHg . The compound is soluble in chloroform .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, a variant of the compound , has been extensively studied for its structural properties. Sharfalddin et al. (2020) analyzed its single crystal X-ray structure and used Hirshfeld surface analysis to understand intermolecular interactions and crystal packing. Additionally, computational calculations using Hartree Fock and Density Functional Theory provided insights into its chemical quantum parameters (Sharfalddin et al., 2020).

Reactions in Solvent Systems

The kinetics of hydrolysis and ethanolysis of methyl 4-hydroxybenzoate, a closely related compound, were studied by Sunderland and Watts (1985) in alkali in ethanol-water mixtures. This research sheds light on the reaction dynamics in different solvent compositions, crucial for understanding the behavior of similar compounds under various conditions (Sunderland & Watts, 1985).

Phthalide Formation

Research by Charlesworth, Anderson, and Thompson (1953) explored the condensation of 3-hydroxy-4-methylbenzoic acid with formaldehyde and hydrochloric acid, leading to the formation of a lactone. This study is relevant for understanding the chemical reactions and potential applications of structurally similar compounds like methyl 4-(hydroxymethyl)-3-methylbenzoate (Charlesworth et al., 1953).

Hydrolysis in Different States

The study of the hydrolysis of methyl 4-hydroxybenzoate in liquid and frozen states by Shija, Sunderland, and McDonald (1992) provides insights into the stability and reaction kinetics of similar esters under varying temperature conditions. This research is significant for applications where temperature stability is a critical factor (Shija et al., 1992).

Enzymatic Metabolism

The metabolism of 4-hydroxybenzoate by specific coenzyme A ligases in a denitrifying Pseudomonas species was studied by Biegert et al. (1993). Understanding the enzymatic metabolism of such compounds can be pivotal in biotechnological and pharmaceutical applications (Biegert et al., 1993).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

methyl 4-(hydroxymethyl)-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGKTIZFVDEARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(hydroxymethyl)-3-methylbenzoate | |

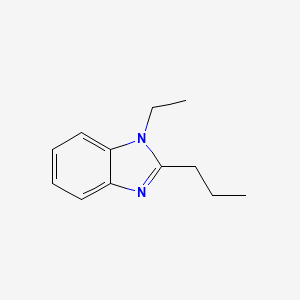

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

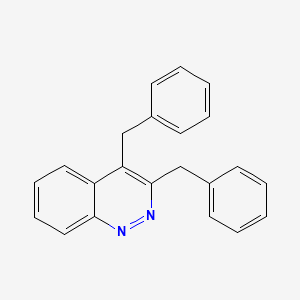

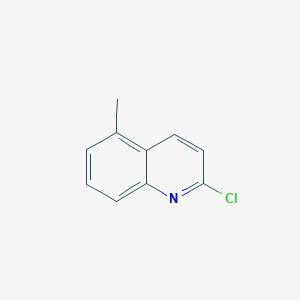

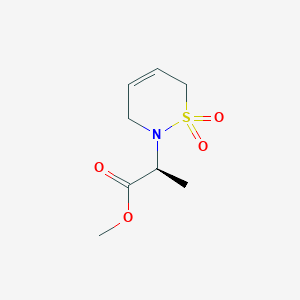

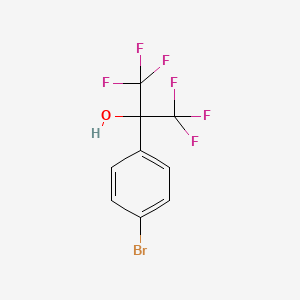

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)